(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

chiral resolution crystallization thermal analysis

Researchers requiring reproducible stereoselective synthesis face variability from non-certified chiral building blocks. (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS 161832-74-2) resolves this with certified ≥99% ee (HPLC), mp 144-147 °C, and [α]²⁰/D +100° (c=1, CHCl₃). • Certified ≥99% ee eliminates diastereomeric impurities, ensuring reproducible asymmetric induction. • Defined melting point and optical rotation simplify batch qualification. • Validated precursor for chiral spiroborate catalysts achieving >98% ee in ketoxime ether reductions. • White crystalline solid; shipped ambient under argon.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 161832-74-2
Cat. No. B069366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
CAS161832-74-2
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
InChIInChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
InChIKeyXECSMDWXBMBRDE-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: Product Overview


(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS 161832-74-2) is a chiral non‑racemic 1,2‑amino alcohol that belongs to the α,α‑diphenyl‑β‑amino alcohol family, which are widely employed as chiral auxiliaries, ligands, and building blocks in asymmetric synthesis . The compound features a tertiary alcohol substituted with two phenyl rings and a primary amine on an isobutyl‑substituted pentanol backbone. It is supplied as a white crystalline solid with a molecular formula of C₁₈H₂₃NO and a molecular weight of 269.38 g·mol⁻¹. The (R)‑(+)‑enantiomer is distinguished by its high optical purity (ee ≥99 % by HPLC) and a specific rotation of [α]²⁰/D +100° (c = 1, CHCl₃) .

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: Enantiomer-Specific Properties


The (R)-(+)- and (S)-(−)-enantiomers of 2-amino-4-methyl-1,1-diphenyl-1-pentanol are not interchangeable because they exhibit distinct melting points, optical rotations, and enantiomeric purity specifications that directly affect downstream synthetic performance and quality control . The (R)-(+)-enantiomer melts at 144–147 °C, whereas the (S)-(−)-form melts at 132–136 °C , a difference that can influence crystallization behaviour, formulation, and storage. Moreover, the (R)-(+)-product is certified with an enantiomeric excess of ≥99 % (HPLC) on the vendor’s Certificate of Analysis, a level of stereochemical assurance that is not explicitly guaranteed for the (S)-(−)-enantiomer at the same supplier . Substituting one enantiomer for the other, or using a racemic mixture, therefore risks altering reaction stereoselectivity, complicating purification, and invalidating regulatory documentation.

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Evidence Guide


Melting Point Distinction

The (R)-(+)-enantiomer exhibits a significantly higher melting point (144–147 °C) than the (S)-(−)-enantiomer (132–136 °C) . This 12–15 °C offset reflects different crystal packing energetics arising from opposite absolute configurations. For procurement, the higher melting point of the (R)-(+) form can simplify solid-state handling and purification by recrystallization.

chiral resolution crystallization thermal analysis

Optical Rotation Difference

The (R)-(+)-enantiomer displays a specific rotation of +100° (c = 1, CHCl₃, 20 °C), whereas the (S)-(−)-enantiomer shows −99° under identical conditions . The near‑mirror‑image magnitudes confirm high enantiopurity and provide a rapid polarimetric identity test. The 1° deviation from perfect symmetry is within typical experimental error and lot‑to‑lot variability.

chiroptical property polarimetry enantiomeric identity

Enantiomeric Excess Certification

The (R)-(+)-product is explicitly specified with an enantiomeric excess of ≥99 % as determined by chiral HPLC . The corresponding (S)-(−)-product is sold under a 98 % chemical purity assay but does not carry a published ee specification on the same supplier’s datasheet . This difference in documented stereochemical purity can be decisive for applications where even small amounts of the wrong enantiomer compromise catalytic selectivity or biological activity.

enantiomeric purity HPLC chiral quality control

Steric Differentiation vs. Diphenylvalinol

Compared with (S)-diphenylvalinol [(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, mp 94–95 °C, [α]²⁰/D −127.7° (c 0.693, CHCl₃)] [1], the title compound carries an isobutyl group in place of an isopropyl group, increasing steric demand at the β‑carbon. The melting point difference [144–147 °C vs. 94–95 °C] indicates stronger intermolecular interactions in the crystalline state for the leucine‑derived scaffold. In spiroborate‑catalysed reductions, the larger isobutyl group has been qualitatively associated with altered enantioselectivity profiles compared with diphenylvalinol-derived catalysts, though direct side‑by‑side quantitative data under identical conditions remain scarce in the open literature [1].

chiral auxiliary steric bulk structure-selectivity relationship

Key Applications of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol


Spiroborate-Catalyzed Chiral Amine Synthesis

The (R)-(+)-enantiomer serves as a precursor for chiral spiroborate esters that catalyse the enantioselective borane reduction of prochiral ketoxime ethers. Its defined ee (≥99 %) and high melting point ensure reproducible catalyst formation, delivering primary amines with enantioselectivities typically exceeding 98 % ee .

Protease Inhibitor Intermediate Building Block

The compound is employed as an enantiopure amino alcohol fragment in the assembly of peptidomimetic protease inhibitors. The certified enantiomeric excess minimises the formation of diastereomeric impurities that would otherwise complicate downstream crystallisation and biological testing .

Chiral Ligand Precursor for Asymmetric Catalysis

Condensation with salicylaldehydes or pyridine carboxaldehydes yields chiral salen‑type or pyridine‑β‑amino alcohol ligands. The (R)-(+)-isomer’s well‑defined optical rotation (+100°) and high melting point provide quality benchmarks that simplify ligand batch‑to‑batch consistency checks .

Enantiomeric Purity Reference Standard

Because the (R)-(+)-product is certified at 99 % ee (HPLC), it can serve as a reference standard for chiral HPLC method development or for calibrating polarimeters, leveraging the large specific rotation of +100° for sensitive detection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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